2-Tert-butoxy-1-cyclopropoxy-4-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tert-butoxy-1-cyclopropoxy-4-iodobenzene is an organic compound with the molecular formula C13H17IO2 and a molecular weight of 332.18 g/mol . This compound is known for its unique structure, which includes a tert-butoxy group, a cyclopropoxy group, and an iodine atom attached to a benzene ring. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 2-Tert-butoxy-1-cyclopropoxy-4-iodobenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butyl alcohol, cyclopropanol, and iodobenzene derivatives.
Reaction Conditions: The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, to deprotonate the alcohol groups and facilitate the formation of the ether linkages.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.
Analyse Chemischer Reaktionen
2-Tert-butoxy-1-cyclopropoxy-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form deiodinated products.
Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Tert-butoxy-1-cyclopropoxy-4-iodobenzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe to investigate biological pathways involving iodine-containing compounds.
Wirkmechanismus
The mechanism of action of 2-Tert-butoxy-1-cyclopropoxy-4-iodobenzene involves its interaction with molecular targets through its iodine atom and ether linkages. The compound can undergo electrophilic aromatic substitution reactions, where the iodine atom acts as a leaving group. Additionally, the tert-butoxy and cyclopropoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
2-Tert-butoxy-1-cyclopropoxy-4-iodobenzene can be compared with similar compounds, such as:
2-Tert-butoxy-4-cyclopropoxy-1-iodobenzene: This compound has a similar structure but with different positions of the tert-butoxy and cyclopropoxy groups.
4-Tert-butoxy-1-cyclopropoxy-2-iodobenzene: Another isomer with the tert-butoxy and cyclopropoxy groups in different positions.
2-Tert-butyl-4-cyclopropoxy-1-iodobenzene: This compound has a tert-butyl group instead of a tert-butoxy group.
These similar compounds highlight the uniqueness of this compound in terms of its specific functional groups and their positions on the benzene ring.
Eigenschaften
Molekularformel |
C13H17IO2 |
---|---|
Molekulargewicht |
332.18 g/mol |
IUPAC-Name |
1-cyclopropyloxy-4-iodo-2-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C13H17IO2/c1-13(2,3)16-12-8-9(14)4-7-11(12)15-10-5-6-10/h4,7-8,10H,5-6H2,1-3H3 |
InChI-Schlüssel |
XJRZUFYWUZPBEC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=C(C=CC(=C1)I)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.